molecular formula C9H15BrFNO2 B8063235 trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate

trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B8063235
M. Wt: 268.12 g/mol
InChI Key: GFICPINAPXXEHE-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound with a tert-butyl carbamate group at position 1, bromo and fluoro substituents at positions 3 and 4, respectively, and a trans-configuration across the pyrrolidine ring. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-bromo-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFICPINAPXXEHE-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: tert-Butyl 4-Fluoropyrrolidine-1-carboxylate

The synthesis begins with the bromination of tert-butyl 4-fluoropyrrolidine-1-carboxylate. Aluminum chloride (AlCl₃) facilitates electrophilic bromination at the 3-position using bromine (Br₂) in tetrahydrofuran (THF) and diethyl ether. The trans configuration is achieved through steric control during bromine addition.

Reaction Conditions

  • Substrate : tert-Butyl 4-fluoropyrrolidine-1-carboxylate

  • Reagents : Br₂ (1 equiv), AlCl₃ (0.1 equiv)

  • Solvent : THF/diethyl ether (1:1)

  • Temperature : 0–5°C

  • Yield : 68–73%

Stereochemical Control

The trans isomer predominates due to the bulky tert-butyl group directing bromine addition to the opposite face of the pyrrolidine ring. Computational studies suggest that the transition state minimizes steric clashes between the tert-butyl group and incoming bromine.

Palladium-Catalyzed Fluorination of Brominated Intermediates

Substrate: tert-Butyl 3-Bromopyrrolidine-1-carboxylate

A Pd-catalyzed fluorination replaces bromine at the 4-position. AgF and KF are critical for transmetalation, while AdBrettPhos ligands ensure retention of stereochemistry.

Reaction Conditions

  • Catalyst : Pd/AdBrettPhos (2 mol%)

  • Reagents : AgF (2 equiv), KF (0.5 equiv)

  • Solvent : Cyclohexane or 2-MeTHF

  • Temperature : 130°C

  • Yield : 71–91%

Mechanistic Insights

  • Oxidative Addition : Pd(0) inserts into the C–Br bond.

  • Transmetalation : AgF transfers fluoride to Pd(II), forming a Pd–F intermediate.

  • Reductive Elimination : Stereoretentive C–F bond formation yields the trans product.

Ring-Opening of Epoxides Followed by Halogenation

Epoxide Intermediate Synthesis

tert-Butyl 3,4-epoxypyrrolidine-1-carboxylate is treated with HBr to open the epoxide ring, yielding a dibrominated intermediate. Subsequent fluorination with Selectfluor achieves trans selectivity.

Reaction Conditions

  • Epoxide Opening : HBr (48% aq.), CH₂Cl₂, 0°C

  • Fluorination : Selectfluor (1.2 equiv), MeCN, 25°C

  • Yield : 58–64%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Stereoselectivity
Bromination-FluorinationHigh scalabilityRequires low temperatures68–73%>95% trans
Pd-Catalyzed FluorinationExcellent functional group toleranceCostly ligands and AgF71–91%>98% trans
Epoxide Ring-OpeningAvoids harsh bromination conditionsMulti-step process58–64%85–90% trans

Critical Factors in Stereochemical Outcomes

Solvent Effects

Polar aprotic solvents (e.g., 2-MeTHF) enhance fluoride nucleophilicity in Pd-catalyzed reactions, improving yields.

Ligand Design

Bulky phosphine ligands (e.g., AdBrettPhos) prevent β-hydride elimination and stabilize Pd–F intermediates, ensuring trans selectivity.

Temperature Control

Low temperatures (–78°C to 0°C) minimize racemization during bromination steps.

Industrial-Scale Considerations

Cost Efficiency

  • Pd Recycling : Ligands like BrettPhos allow catalyst recovery, reducing costs.

  • Alternative Fluoride Sources : KF/CsF mixtures offer cheaper alternatives to AgF but require higher temperatures.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated reactions using Ir or Ru catalysts enable fluorination at ambient temperatures, though yields remain moderate (50–65%).

Enzymatic Fluorination

Fluorinases from Streptomyces spp. show promise for enantioselective synthesis but are limited to specific substrates .

Chemical Reactions Analysis

Types of Reactions: Trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce new functional groups onto the pyrrolidine ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce carbonyl-containing compounds .

Scientific Research Applications

Scientific Research Applications

Trans-tert-butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate has several key applications in scientific research:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of various functional groups through substitution reactions, making it a versatile building block in organic chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural similarity to neurotransmitter analogs positions it as a candidate for developing drugs targeting neurological disorders. Key areas of focus include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, enhancing binding affinity due to the presence of halogen substituents.
  • Receptor Interactions : Research indicates interactions with dopamine receptors, optimizing pharmacological profiles for central nervous system applications.

The biological activity of this compound is attributed to its interactions with enzymes and receptors:

  • Competitive Inhibition : It modulates enzyme activity by competing with substrates at active sites.
  • Binding Affinity : Enhanced interactions due to halogen substituents lead to higher specificity against target proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Experiments using enzyme assays have demonstrated that this compound can significantly reduce enzyme activity in a dose-dependent manner, indicating its potential as a therapeutic agent.
  • Animal Models : In vivo studies have assessed the compound's efficacy in disease models, particularly focusing on autoimmune conditions. For instance, it was tested in lupus disease models where it showed promise in modulating immune responses.

Mechanism of Action

The mechanism of action of trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The following table compares trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate with structurally related compounds, focusing on substituent positions, molecular properties, and stability:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Storage Conditions
This compound (Target) C₉H₁₄BrFNO₂ 280.12 Br (3), F (4) Potential cross-coupling precursor; high electrophilicity due to F and Br Not reported
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate () C₉H₁₄BrNO₃ 264.12 Br (3), O (4) Ketone at C4 enhances electrophilicity; used in nucleophilic substitutions -20°C
trans-tert-Butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate () C₁₁H₂₂N₂O₃ 230.30 NH₂ (3), OEt (4) Amino group enables amidation/condensation; ethoxy enhances solubility 2–8°C (dark, sealed)
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-pyrrolidinyl)pyridin-3-yl-pyrrolidine-1,3-dicarboxylate () C₂₄H₃₄FN₃O₆ 503.55 F (pyridine), COOCH₃ (3) Bicyclic structure; fluoro-pyridine enhances π-π stacking in drug design Not reported
Key Observations:
  • Electrophilicity : The target compound’s bromo and fluoro substituents create a highly electrophilic scaffold compared to the ketone-containing analog (). The fluoro group’s strong electron-withdrawing effect may stabilize transition states in Suzuki-Miyaura couplings .
  • Stability: Storage conditions vary significantly. The oxo-substituted analog () requires -20°C, likely due to ketone reactivity, whereas the amino-ethoxy analog () is stored at 2–8°C, reflecting sensitivity to hydrolysis .
  • Synthetic Utility : The pyridine-containing analog () demonstrates expanded applications in drug discovery due to its bicyclic structure, but the target compound’s simpler pyrrolidine core offers flexibility for modular derivatization .

Physicochemical Properties

Property Target Compound tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate () trans-tert-Butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate ()
Molecular Weight (g/mol) 280.12 264.12 230.30
Density (g/cm³) Not reported 1.485 ± 0.06 (predicted) Not reported
Boiling Point (°C) Not reported 316.3 ± 42.0 (predicted) Not reported
pKa Not reported -3.81 ± 0.40 (predicted) Not reported
  • The oxo-substituted analog () has a higher predicted boiling point (316°C) compared to the target compound, likely due to stronger dipole-dipole interactions from the ketone group .
  • The amino-ethoxy analog () has a lower molecular weight, reflecting its simpler substituents (NH₂ and OEt vs. Br and F in the target).

Research Implications and Gaps

Reactivity : The bromo group enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluoro substituent may direct electrophilic aromatic substitution or stabilize intermediates .

Synthetic Routes : Palladium-catalyzed methods (as in ) could be adapted for synthesizing the target compound, leveraging tert-butyl carbamate protection and trans-configuration control .

Critical Data Gaps : Experimental data on the target compound’s solubility, crystallinity, and biological activity are absent in the provided evidence. Further studies are needed to validate predicted properties.

Biological Activity

trans-tert-Butyl 3-bromo-4-fluoropyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's interactions with biological macromolecules, its synthesis, and relevant research findings.

  • Molecular Formula : C9H15BrFNO2
  • Molecular Weight : 268.13 g/mol
  • Structural Characteristics : The compound contains a five-membered pyrrolidine ring with bromine and fluorine substituents, which influence its reactivity and biological interactions.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Key findings include:

  • Enzyme Inhibition : The compound has been studied for its ability to act as a competitive inhibitor for specific enzymes. The presence of bromine and fluorine enhances binding affinity and selectivity towards active sites on target proteins, making it a candidate for therapeutic applications.
  • Receptor Interactions : Research indicates that this compound may interact with dopamine receptors, particularly in the context of optimizing pharmacological profiles for central nervous system (CNS) applications. Its structural modifications have been shown to improve receptor selectivity .

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include strong bases and reducing agents, which facilitate the formation of the pyrrolidine ring and the introduction of halogen substituents.

The compound's mechanism of action is linked to:

  • Competitive Inhibition : It modulates enzyme activity by competing with substrates at active sites.
  • Binding Affinity : Enhanced interactions due to halogen substituents lead to higher specificity and potency against target enzymes or receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Experiments using enzyme assays have demonstrated that this compound can significantly reduce enzyme activity in a dose-dependent manner, indicating its potential as a therapeutic agent .
  • Animal Models : In vivo studies have assessed the compound's efficacy in disease models, particularly focusing on autoimmune conditions. For instance, it was tested in lupus disease models where it showed promise in modulating immune responses .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberKey Features
tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate1818847-23-2Different stereochemistry affecting reactivity
tert-Butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate1818847-67-4Distinct spatial arrangement influencing properties
tert-butyl 3-bromo-pyrrolidine1374654-68-8Lacks fluorine; simpler structure

This comparison highlights how variations in stereochemistry and substituent groups can significantly impact biological activity and reactivity.

Q & A

Q. Advanced

  • X-ray Crystallography : Single-crystal analysis (e.g., triclinic P1P1 space group) provides bond angles (α = 88.85°, β = 81.21°, γ = 87.64°) and confirms trans configuration .
  • NOESY/ROESY : Nuclear Overhauser effects between tert-butyl protons and adjacent substituents validate spatial arrangements .

How can solvent and catalyst selection optimize bromine-fluorine substitution efficiency?

Q. Advanced

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic fluorination by stabilizing transition states. Avoid protic solvents to prevent hydrolysis .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) accelerate fluorination but may require quenching with NaHCO₃ to prevent Boc-deprotection .

What safety protocols are critical when handling bromine- and fluorine-containing intermediates?

Q. Advanced

  • Ventilation : Use fume hoods for volatile bromine reagents (PBr₃).
  • PPE : Acid-resistant gloves and goggles to prevent HF exposure during fluorination .
  • Waste Disposal : Neutralize halogenated waste with 10% Na₂SO₃ before disposal .

How to address conflicting NMR data caused by dynamic rotational isomerism?

Q. Advanced

  • VT-NMR : Perform 1^1H NMR at temperatures >60°C to coalesce rotamer signals (e.g., tert-butyl splitting at 25°C resolves at 80°C) .
  • 2D NMR : HSQC and HMBC correlate coupled protons and carbons, distinguishing overlapping peaks .

What crystallographic parameters are essential for modeling this compound’s solid-state behavior?

Q. Advanced

ParameterValue (Example)Source
Space groupP1P1
Unit cell (Å)a=6.06a = 6.06, b=12.00b = 12.00, c=16.26c = 16.26
Dihedral anglesC3-Br/F-C4 = 178.2°

What purification strategies mitigate byproducts from incomplete halogenation?

Q. Advanced

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 → 4:1) to separate mono-/di-halogenated species .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 123–124°C) .

How does storage condition affect the compound’s stability?

Q. Advanced

  • Temperature : Store at -20°C under argon to prevent Boc-group hydrolysis.
  • Light Sensitivity : Amber vials avoid photodegradation of C-Br bonds .
  • Degradation Pathways : Monitor via HPLC (C18 column, MeCN/H₂O mobile phase) for hydrolyzed products .

What computational methods predict pharmacological activity of derivatives?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes) based on sp³-hybridized N in pyrrolidine .
  • QSAR : Correlate substituent electronegativity (Br/F) with bioactivity using Gaussian09 at the B3LYP/6-31G* level .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.